Gaillardin
Description
Contextualizing Gaillardin as a Sesquiterpene Lactone in Natural Product Chemistry
This compound is classified as a sesquiterpene lactone, a large and diverse group of secondary metabolites found extensively in the plant kingdom, particularly within the Asteraceae family. semanticscholar.org Sesquiterpene lactones are C15 terpenoids, meaning they are constructed from three five-carbon isoprene (B109036) units. Their defining chemical feature is the presence of a lactone ring, which is a cyclic ester.
Structurally, this compound belongs to the pseudoguaianolide (B12085752) subclass of sesquiterpene lactones. semanticscholar.orgyoutube.com This classification is based on its carbon skeleton, which features a fused five- and seven-membered ring system. The chemical reactivity and biological activity of this compound, like other sesquiterpene lactones, are largely attributed to its functional groups, including the α-methylene-γ-lactone moiety.
Historical Perspectives on this compound Research and Discovery
The investigation of the genus Gaillardia, from which this compound is sourced, dates back to the 18th century when it was named after the French naturalist Antoine Rene Gaillard de Charentoneau. wisc.edu However, the isolation and characterization of this compound itself occurred much later. A pivotal moment in the study of this compound was in 1966, when S. Morris Kupchan and his colleagues reported the structural elucidation of this compound, identifying it as a new cytotoxic sesquiterpene lactone. acs.org This foundational work, which utilized techniques like high-resolution mass spectrometry, laid the groundwork for future investigations into its chemical and biological properties. acs.org Subsequent research in the following decades further refined the understanding of its stereochemistry and cytotoxic potential. semanticscholar.org
Significance of this compound in Contemporary Chemical Biology Investigations
In modern chemical biology, this compound is primarily investigated for its potent biological activities, most notably its cytotoxic effects against various cancer cell lines. nih.gov Research has demonstrated that this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, making it a molecule of interest in the search for new anticancer agents. nih.gov Specifically, studies on human leukemia cells (HL-60) have shown that this compound can attenuate their proliferation and sensitize them to the effects of other cytotoxic drugs like arsenic trioxide. nih.gov This has spurred further research into its mechanisms of action and its potential as a lead compound for drug development.
Structure
2D Structure
3D Structure
Properties
CAS No. |
14682-46-3 |
|---|---|
Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(3aS,5aS,6S,8R,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-2-oxo-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-5-13-11(9(2)16(19)22-13)6-12-15(8)14(21-10(3)18)7-17(12,4)20/h5,11-15,20H,2,6-7H2,1,3-4H3/t11-,12-,13+,14+,15-,17-/m1/s1 |
InChI Key |
UTPGJEROJZHISI-DFGCRIRUSA-N |
SMILES |
CC1=CC2C(CC3C1C(CC3(C)O)OC(=O)C)C(=C)C(=O)O2 |
Isomeric SMILES |
CC1=C[C@H]2[C@H](C[C@@H]3[C@@H]1[C@H](C[C@@]3(C)O)OC(=O)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(CC3C1C(CC3(C)O)OC(=O)C)C(=C)C(=O)O2 |
Other CAS No. |
14682-46-3 |
Synonyms |
gaillardin |
Origin of Product |
United States |
Chemical and Physical Properties of Gaillardin
Molecular Structure and Formula
Gaillardin is a structurally complex molecule with the chemical formula C₁₇H₂₂O₅. capes.gov.br Its systematic IUPAC name is [(3aS,5aS,6S,8R,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-2-oxo-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate (B1210297). capes.gov.br The molecule features a tricyclic core, composed of fused five- and seven-membered rings, which is characteristic of pseudoguaianolides. Key functional groups attached to this core include a tertiary alcohol, an acetate ester, and an α,β-unsaturated γ-lactone ring.
Physicochemical Data
The physicochemical properties of this compound have been determined through computational and experimental methods. These data are essential for its identification, characterization, and for understanding its behavior in biological systems.
| Property | Value |
| Molecular Formula | C₁₇H₂₂O₅ |
| Molecular Weight | 306.35 g/mol |
| CAS Number | 14682-46-3 |
| Appearance | Colorless oil |
| XLogP3 | 1.2 |
Data sourced from PubChem CID 267247 and other scientific literature. semanticscholar.orgcapes.gov.br
Investigations into Gaillardin S Biological Activities
Cellular Proliferation and Cytotoxicity Studies of Gaillardin
This compound exhibits significant cytotoxic effects across a spectrum of human cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.
Studies have consistently shown that this compound effectively inhibits the proliferation of numerous cancer cell types. For instance, in human breast adenocarcinoma (MCF-7), human hepatocellular carcinoma (HepG-2), human non-small cell lung carcinoma (A-549), and human colon adenocarcinoma (HT-29) cell lines, this compound demonstrated cytotoxic effects with varying half-maximal inhibitory concentration (IC50) values researchgate.netnih.gov. Specifically, IC50 values were reported as 6.37 µg/mL for MCF-7, 6.20 µg/mL for HepG-2, 4.76 µg/mL for A-549, and 1.81 µg/mL for HT-29 researchgate.netnih.gov. Another study reported similar IC50 values for MCF-7 (6.37 µg/mL), HepG-2 (6.20 µg/mL), and A-549 (4.76 µg/mL), while also indicating an IC50 of 1.81 µg/mL for HT-29 cells mui.ac.ir.
Further investigations into breast cancer cell lines, MCF-7 and MDA-MB-468, revealed IC50 values of 4.93 ± 2.6 µM and 5.54 ± 1.89 µM, respectively, indicating a concentration-dependent inhibition of cellular proliferation researchgate.net. In gastric cancer, this compound significantly inhibited the growth of AGS and MKN45 cells. The IC50 values for MKN45 cells were 44.68 ± 1.03 µM at 24 hours, decreasing to 21.84 ± 0.61 µM at 48 hours, and 16.40 ± 0.84 µM at 72 hours. For AGS cells, the IC50 values were 41.14 ± 2.04 µM at 24 hours, 30.67 ± 1.3 µM at 48 hours, and 25.18 ± 2.18 µM at 72 hours sci-hub.se.
In the context of leukemia, this compound demonstrated cytotoxic effects on acute lymphoblastic leukemia (ALL) cell lines, MOLT-4 and NALM-6, with IC50 values of 7.3 µM and 6.1 µM, respectively researchgate.netnih.gov. Additionally, in acute promyelocytic leukemia (APL) NB4 cell lines, this compound concentrations of 7, 8, and 9 µM significantly reduced the percentage of live cells researchgate.netbiointerfaceresearch.com. Importantly, studies have indicated that this compound does not exhibit significant cytotoxic effects on normal cells, suggesting a degree of selectivity towards cancer cells researchgate.netnih.govnih.gov.
The cytotoxic effects of this compound on various cancer cell lines are summarized in the table below:
| Cell Line (Cancer Type) | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| MCF-7 (Human Breast Adenocarcinoma) | 6.37 | 4.93 ± 2.6 | researchgate.netnih.govmui.ac.ir |
| MDA-MB-468 (Human Breast Adenocarcinoma) | - | 5.54 ± 1.89 | researchgate.net |
| HepG-2 (Human Hepatocellular Carcinoma) | 6.20 | - | researchgate.netnih.govmui.ac.ir |
| A-549 (Human Non-Small Cell Lung Carcinoma) | 4.76 | - | researchgate.netnih.govmui.ac.ir |
| HT-29 (Human Colon Adenocarcinoma) | 1.81 | - | researchgate.netnih.govmui.ac.ir |
| AGS (Gastric Cancer) | - | 25.18 ± 2.18 (72h) | sci-hub.se |
| MKN45 (Gastric Cancer) | - | 16.40 ± 0.84 (72h) | sci-hub.se |
| MOLT-4 (Acute Lymphoblastic Leukemia) | - | 7.3 | researchgate.netnih.gov |
| NALM-6 (Acute Lymphoblastic Leukemia) | - | 6.1 | researchgate.netnih.gov |
| NB4 (Acute Promyelocytic Leukemia) | - | ~7 (48h) | researchgate.netbiointerfaceresearch.comnih.gov |
This compound's inhibitory effects on cellular proliferation are consistently observed to be both dose- and time-dependent. In gastric cancer cells (AGS and MKN45), this compound remarkably reduced cell viability in a manner that increased with both concentration and exposure duration sci-hub.seresearchgate.net. Similarly, in acute promyelocytic leukemia (APL) NB4 cells, this compound induced a considerable dose- and time-dependent cytotoxic effect researchgate.netbiointerfaceresearch.com. The reduction in proliferation and induction of apoptosis in Nalm-6 cells treated with this compound also demonstrated a time- and dose-dependent manner (P < 0.001) researchgate.net.
Apoptosis Induction by this compound
A key mechanism underlying this compound's anticancer properties is its ability to induce programmed cell death, or apoptosis, in cancer cells.
Multiple studies provide strong evidence that this compound mediates apoptotic cell death through various molecular pathways. In breast cancer cell lines (MCF-7 and MDA-MB-468), this compound-induced apoptosis was confirmed by Annexin V-FITC/PI staining and the activation of caspases-3, -6, and -9 researchgate.netnih.gov. Western blot analysis revealed that this compound upregulated the pro-apoptotic proteins Bax and p53, while downregulating the anti-apoptotic protein Bcl-2 researchgate.netnih.govresearchgate.net. This disruption of the Bax/Bcl-2 balance favors pro-apoptotic signaling biointerfaceresearch.comresearchgate.netresearchgate.net. The apoptotic effect of this compound in these cells was also linked to the production of reactive oxygen species (ROS) and a loss of mitochondrial membrane potential (ΔΨm), indicating the involvement of the mitochondrial apoptotic pathway researchgate.netnih.govresearchgate.netproquest.com.
In gastric cancer cells (AGS and MKN45), this compound's cytotoxic effect was attributed to apoptosis induction, as shown by flow cytometry analysis using Annexin V-FITC/PI double staining sci-hub.se. The underlying mechanism in these cells involved the inhibition of NF-κB activation and subsequent downregulation of NF-κB-regulated genes, such as COX-2, MMP-9, TWIST-1, and Bcl-2 sci-hub.senih.gov. Concurrently, an increase in Bax expression was observed sci-hub.senih.gov. Furthermore, this compound caused a significant elevation in ROS production in AGS and MKN45 cells sci-hub.senih.gov.
For acute promyelocytic leukemia (APL) NB4 cells, this compound induced apoptosis dose-dependently researchgate.netbiointerfaceresearch.com. Gene expression studies showed that this compound increased Bax mRNA levels and decreased Bcl-2 mRNA levels, leading to an increased Bax/Bcl-2 transcription ratio biointerfaceresearch.comnih.govresearchgate.net. This imbalance initiates the release of cytochrome c from the mitochondria and activates caspase-3, ultimately leading to cell death nih.gov. The apoptosis-inducing properties of this compound were also evaluated in MCF-7 cells using the terminal deoxynucleotidyl transferase-mediated deoxyuridine triphosphate nick-end labeling (TUNEL) assay researchgate.netnih.govmendeley.com.
Quantitative analyses have consistently demonstrated a significant increase in apoptotic cell populations following this compound treatment. Flow cytometry results showed that this compound significantly increased the percentage of apoptotic cells in NB4 cells compared to control groups (p < 0.05) researchgate.netbiointerfaceresearch.comarchive.org. Similarly, in acute lymphoblastic leukemia (ALL) Nalm-6 cells, DAPI staining and flow cytometry analysis confirmed a significantly high percentage of apoptotic cells when compared to control groups (P < 0.001) researchgate.netjmp.irdoaj.org. These findings underscore this compound's ability to quantitatively drive cancer cells towards apoptosis.
Cell Cycle Perturbations Induced by this compound
Beyond inducing apoptosis, this compound has been shown to perturb the cell cycle, further contributing to its antiproliferative effects. In human acute lymphoblastic leukemia (ALL) cell lines, MOLT-4 and NALM-6, this compound induces cytotoxicity by arresting cell cycle progression at the G0/G1 phase researchgate.netnih.gov. This G0/G1 phase arrest is followed by the induction of apoptosis researchgate.netnih.govnih.gov. This mechanism suggests that this compound prevents cancer cells from entering the DNA synthesis phase, thereby halting their proliferation and subsequently triggering their demise.
This compound's Influence on Cell Cycle Progression
This compound exhibits notable antiproliferative effects across a range of cancerous cell lines researchgate.netnih.gov. This natural compound has been shown to attenuate the proliferative capacity of these cells by inducing cell cycle arrest nih.gov. The cytotoxic effects of this compound are directly linked to its ability to halt cell cycle progression in a dose-dependent manner researchgate.netnih.gov.
Specific Cell Cycle Phase Arrests Triggered by this compound
Studies have identified specific cell cycle phases where this compound exerts its inhibitory effects. This compound notably induces G0/G1 phase arrest in human acute lymphoblastic leukemia (ALL) cell lines, including MOLT-4 and NALM-6 researchgate.netnih.gov. Furthermore, it has been observed to cause G1 cell cycle arrest in HL-60 cells nih.govresearchgate.net. This arrest in the G0/G1 phase is crucial as it prevents cancer cells from progressing into the S phase for DNA synthesis and subsequent cell division researchgate.net. This cell cycle arrest is often followed by the induction of apoptosis in a dose-dependent manner researchgate.netnih.gov.
The following table summarizes some of the cell lines where this compound-induced cell cycle arrest has been observed:
| Cell Line | Cell Cycle Phase Arrest | Reference |
| MOLT-4 (ALL) | G0/G1 | researchgate.netnih.gov |
| NALM-6 (ALL) | G0/G1 | researchgate.netnih.gov |
| HL-60 | G1 | nih.govresearchgate.net |
Chemo-sensitization Properties of this compound
This compound has demonstrated promising chemo-sensitization properties, indicating its potential to enhance the efficacy of established anti-neoplastic agents researchgate.net. This compound can extend the chemotherapeutic sensitivity of acute lymphoblastic leukemia (ALL) cells researchgate.netnih.gov. Phytochemicals, including this compound, are considered valuable in combinatorial chemotherapy approaches due to their generally lower toxicity, safety profile, multi-targeting potential, and ability to reduce the toxicity of conventional chemotherapies by increasing tumor cell sensitivity mdpi.com.
Synergistic Effects of this compound with Established Anti-neoplastic Agents
This compound exhibits synergistic effects when combined with certain anti-neoplastic agents. It has been shown to sensitize HL-60 cells to the cytotoxic effects of arsenic trioxide nih.govresearchgate.net. Additionally, this compound demonstrates a synergistic effect with vincristine, a tubulin-binding drug, in inhibiting the proliferation of acute lymphoblastic leukemia (ALL)-derived MOLT-4 cells researchgate.netnih.gov. This synergistic interaction allows for a reduction in the concentration of vincristine required, without compromising its therapeutic effectiveness researchgate.netnih.gov.
The table below illustrates the synergistic effects of this compound with specific anti-neoplastic agents:
| Anti-neoplastic Agent | Cell Line | Observed Effect | Reference |
| Arsenic Trioxide | HL-60 | Sensitization to cytotoxic effects | nih.govresearchgate.net |
| Vincristine | MOLT-4 (ALL) | Synergistic inhibition of proliferation, extended chemotherapeutic sensitivity | researchgate.netnih.gov |
Molecular Basis of this compound-Induced Sensitization
The chemo-sensitization properties of this compound are underpinned by several molecular mechanisms. This compound induces apoptosis by upregulating pro-apoptotic proteins, such as Bax and p53, while downregulating the anti-apoptotic protein Bcl-2, as observed in breast cancer cell lines (MCF-7 and MDA-MB-468) researchgate.net. This mechanism of modulating pro- and anti-apoptotic proteins has also been noted in acute promyelocytic leukemia (APL) cell lines biointerfaceresearch.com. Furthermore, the apoptotic effect of this compound is associated with the production of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential nih.govresearchgate.net.
In gastric cancer cells (AGS and MKN45), this compound exerts its action by inhibiting the activation of the NF-κB pathway, leading to the downregulation of NF-κB regulated genes including COX-2, MMP-9, TWIST-1, and Bcl-2 sci-hub.senih.gov. Recent research also indicates that this compound inhibits autophagy and induces apoptosis in breast cancer cells by suppressing the JAK/STAT3 pathway e-century.usresearchgate.net. Moreover, sesquiterpene lactones, a class of compounds that includes this compound, have been shown to enhance chemosensitivity by downregulating P-glycoprotein (P-gp) expression through the inhibition of the NF-κB pathway nih.gov.
Other Documented Biological Activities of this compound
Beyond its well-documented anti-cancer and chemo-sensitization properties, this compound has been explored for other biological activities. It has been reported to possess antimicrobial and antioxidant properties ontosight.ai. Additionally, this compound has demonstrated acetylcholinesterase activity researchgate.net.
Anti-inflammatory Potential of this compound and Related Sesquiterpene Lactones
This compound itself has been noted for its anti-inflammatory properties ontosight.ai. As a member of the sesquiterpene lactone family, this compound belongs to a group of plant secondary metabolites widely recognized for their significant anti-inflammatory potential nih.govugent.befrontiersin.orgencyclopedia.pub. The anti-inflammatory actions of sesquiterpene lactones often involve the inhibition of key pro-inflammatory transcription factors, such as NF-κB and STAT3 nih.govugent.befrontiersin.orgencyclopedia.pubresearchgate.net. These compounds can also reduce the release of various pro-inflammatory mediators, including TNF-α, IFN-γ, and IL-6 researchgate.netnih.govugent.beresearchgate.net. The α-methylene-γ-lactone moiety, a structural feature common to many sesquiterpene lactones, is considered critical for their bioactivity, acting as a Michael acceptor for nucleophilic groups nih.govbiointerfaceresearch.comresearchgate.net.
Enzyme Inhibition Profiles of this compound (e.g., Acetylcholinesterase)
Investigations into the biological activities of this compound, a sesquiterpene lactone, have highlighted its notable enzyme inhibition profiles, particularly concerning acetylcholinesterase (AChE). AChE is a crucial enzyme involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for neurodegenerative conditions like Alzheimer's disease.
Detailed Research Findings
Research has demonstrated that this compound exhibits significant inhibitory effects on acetylcholinesterase. In a study evaluating the AChE inhibitory potential of various sesquiterpene lactones, this compound, isolated from Inula oculus-christi, showed a substantial 67% inhibition of the enzyme at a concentration of 300 µg/mL scielo.brscielo.brnih.govresearchgate.netscite.airedalyc.org. This activity was determined using the Ellman assay method scielo.brnih.govresearchgate.netscite.ainih.gov.
When compared to other related sesquiterpene lactones, this compound displayed superior inhibitory activity. For instance, at the same concentration of 300 µg/mL, britannin inhibited AChE by 25.2%, and pulchellin C showed only 10.9% inhibition scielo.brscielo.brnih.govresearchgate.net. This suggests that this compound possesses a more potent inhibitory effect among these structurally similar compounds. The observed difference in activity among these sesquiterpene lactones, despite all bearing the α-methylene-γ-lactone functional group, implies that factors such as polarity and specific chemical structure play a role in their binding to AChE scielo.brscielo.brredalyc.org.
Further quantitative analysis reported an IC50 value for this compound against AChE as 729 µM nih.gov. This inhibitory capacity positions this compound as a potential candidate for further studies related to Alzheimer's disease therapy, given the established role of cholinesterase inhibitors in alleviating symptoms of the condition scielo.brnih.govresearchgate.net.
Data Table: Acetylcholinesterase Inhibition by Sesquiterpene Lactones
| Compound | Concentration (µg/mL) | AChE Inhibition (%) | IC50 (µM) | Reference |
| This compound | 300 | 67.0 | 729 | scielo.brscielo.brnih.govresearchgate.netnih.gov |
| Britannin | 300 | 25.2 | N/A | scielo.brscielo.brnih.govresearchgate.net |
| Pulchellin C | 300 | 10.9 | N/A | scielo.brscielo.brnih.govresearchgate.net |
Activation of Initiator and Effector Caspases by this compound (e.g., caspase-3, -6, -9)
A critical characteristic of apoptosis is the activation of caspase proteins, a family of cysteine proteases essential for the initiation and execution of programmed cell death. This compound has been consistently shown to significantly trigger the activity of both initiator and effector caspases, playing a pivotal role in its pro-apoptotic effects.
Studies have demonstrated that this compound treatment leads to a notable elevation in caspase-3 activity in various cancer cell lines, including gastric cancer cells (AGS and MKN45) and breast cancer cells (MCF-7 and MDA-MB-468). sci-hub.senih.govresearchgate.netresearchgate.net Caspase-3 is recognized as a primary executioner of apoptosis, and its activation initiates a cascade of downstream events culminating in cellular demise. sci-hub.se
Beyond caspase-3, this compound's apoptotic induction has been confirmed through the activation of other key caspases, specifically caspase-6 and caspase-9, in breast cancer cell lines. nih.govresearchgate.netresearchgate.netresearchgate.net Caspase-9 functions as an initiator caspase, which, upon activation, subsequently cleaves and activates effector caspases such as caspase-3, -6, and -7, thereby propagating the apoptotic signal. researchgate.netresearchgate.netresearchgate.net This suggests that this compound primarily engages the intrinsic (mitochondrial) apoptotic pathway, given the central role of caspase-9 in this cascade. The activation of these caspases by this compound underscores its capacity to induce a robust apoptotic response in susceptible cells.
Table 1: Caspase Activation by this compound in Cancer Cell Lines
| Caspase Type | Specific Caspases Activated | Cell Lines Studied | Observed Effect | References |
| Effector | Caspase-3 | AGS, MKN45, MCF-7, MDA-MB-468 | Significant elevation in activity | sci-hub.senih.govresearchgate.netresearchgate.net |
| Effector | Caspase-6 | MCF-7, MDA-MB-468 | Activation | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Initiator | Caspase-9 | MCF-7, MDA-MB-468 | Activation | nih.govresearchgate.netresearchgate.netresearchgate.net |
Role of Oxidative Stress in this compound-Induced Cellular Responses
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify the reactive intermediates or to repair the resulting damage, is a significant factor in this compound's mechanism of action.
Research indicates that this compound treatment leads to a remarkable increase in the intracellular production of reactive oxygen species (ROS) in various cancer cell lines, including AGS and MKN45 gastric cancer cells, and MCF-7 and MDA-MB-468 breast cancer cells. sci-hub.senih.govresearchgate.netresearchgate.netresearchgate.net This elevation in ROS levels is a consistent finding associated with this compound's pro-apoptotic effects. The generation of ROS by this compound is intimately linked to its ability to induce apoptosis and is often accompanied by a loss of mitochondrial membrane potential (ΔΨm), suggesting a mitochondrial-dependent pathway for ROS generation. nih.govresearchgate.netresearchgate.netresearchgate.net
Elucidation of Specific Molecular Targets of this compound
Beyond the activation of caspases and induction of oxidative stress, this compound interacts with specific molecular targets and pathways, contributing to its observed biological effects. A key molecular target identified is the nuclear factor-kappa B (NF-κB) signaling pathway. This compound has been shown to inhibit NF-κB activation, leading to the subsequent downregulation of genes regulated by NF-κB. sci-hub.se These NF-κB target genes include those involved in inflammation, cell proliferation, and anti-apoptosis, such as COX-2, MMP-9, TWIST-1, and Bcl-2. sci-hub.se
Specifically, this compound upregulates the expression of pro-apoptotic proteins, such as Bax and p53, while simultaneously downregulating the expression of anti-apoptotic protein Bcl-2. nih.govresearchgate.netresearchgate.netresearchgate.net This modulation of the Bcl-2 family proteins, which regulate mitochondrial outer membrane permeabilization, is a critical step in the intrinsic apoptotic pathway. The inhibition of NF-κB and the subsequent alteration of its downstream targets, coupled with the modulation of Bcl-2 family proteins, highlight this compound's multi-pronged approach to inducing cellular responses, particularly apoptosis. sci-hub.senih.govresearchgate.netresearchgate.netresearchgate.net
Table 2: Key Molecular Targets and Effects of this compound
| Molecular Target/Pathway | Observed Effect of this compound | Consequential Cellular Impact | References |
| NF-κB pathway | Inhibition of activation | Downregulation of NF-κB target genes (e.g., COX-2, MMP-9, TWIST-1, Bcl-2) | sci-hub.se |
| Bcl-2 family proteins | Upregulation of Bax, p53; Downregulation of Bcl-2 | Promotion of mitochondrial apoptotic pathway | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Reactive Oxygen Species (ROS) | Increased production | Oxidative stress, loss of mitochondrial membrane potential, cellular damage | sci-hub.senih.govresearchgate.netresearchgate.netresearchgate.net |
Biological and Pharmacological Activities
Overview of Bioactivities
Gaillardin has been shown to exhibit a range of biological activities, with its cytotoxic and anti-inflammatory properties being the most extensively studied. semanticscholar.org The presence of the α-methylene-γ-lactone functional group is considered crucial for its bioactivity, as it can react with nucleophilic sites in biological macromolecules, such as the cysteine residues in proteins, through a process known as Michael addition. This covalent modification can disrupt the function of key proteins involved in cellular processes, leading to its observed biological effects.
Specific Research Findings on Cytotoxic and Antimicrobial Effects
Detailed investigations have highlighted the potent cytotoxic effects of this compound. It has been shown to be active against various human cancer cell lines. semanticscholar.org A notable study published in 2024 demonstrated that this compound exerts significant antileukemic effects on HL-60 cells. nih.gov The findings indicated that this compound induces G1 cell cycle arrest, preventing the cells from progressing to the DNA synthesis phase, and triggers apoptosis through the generation of reactive oxygen species (ROS). nih.gov Furthermore, the study revealed that this compound can act synergistically with the chemotherapeutic agent arsenic trioxide, enhancing its cytotoxic effects. nih.gov While its cytotoxic properties are well-documented, its antimicrobial activities are less characterized in the scientific literature.
Structure Activity Relationship Sar Studies of Gaillardin
Identification of Essential Structural Motifs for Gaillardin's Bioactivity (e.g., α-methylene-γ-butyrolactone)
This compound belongs to the class of sesquiterpene lactones, a group of fifteen-carbon compounds derived from three isoprenoid units fishersci.belabsolu.ca. A prominent and highly reactive structural motif frequently identified as essential for the bioactivity of many sesquiterpene lactones, including this compound, is the α-methylene-γ-butyrolactone moiety fishersci.ca. This five-membered lactone ring, featuring an exocyclic methylene group adjacent to the carbonyl, is crucial for the compound's biological actions fishersci.ca.
The α-methylene-γ-butyrolactone unit functions as a potent electrophilic center, capable of undergoing Michael addition reactions with nucleophilic biological targets, such as the thiol groups of cysteine residues or the amino groups of lysine residues in proteins. This covalent modification of proteins is often considered a primary mechanism through which sesquiterpene lactones exert their diverse biological effects, including cytotoxic, anti-inflammatory, and immunotoxic activities fishersci.ca. For instance, studies on related sesquiterpene lactones have demonstrated that the presence of the α-methylene-γ-lactone moiety is directly correlated with cytotoxic activity. Conversely, its absence, as seen in 11,13-dihydro derivatives, can lead to a significant reduction or complete loss of such activity.
The table below summarizes key structural motifs and their general implications for bioactivity in sesquiterpene lactones, including this compound:
| Structural Motif | Chemical Feature | Implication for Bioactivity (General for Sesquiterpene Lactones) |
|---|---|---|
| α-methylene-γ-butyrolactone | Electrophilic exocyclic methylene group | Covalent binding to nucleophilic proteins (e.g., cysteine, lysine); often linked to cytotoxicity, anti-inflammatory, and immunotoxic effects. fishersci.ca |
| Sesquiterpene Lactone Skeleton | Fifteen-carbon terpenoid backbone | Provides the foundational scaffold for diverse biological activities. fishersci.belabsolu.ca |
Stereochemical Considerations in this compound's Biological Action
This compound, as a guianolide, possesses multiple chiral centers, and the specific stereochemistry at positions such as C-5, C-6, C-7, and C-10 is considered critical for its biological action. Even subtle differences in the spatial orientation of these chiral centers can lead to significant changes in how this compound interacts with its biological targets. For example, the α-methylene-γ-butyrolactone moiety, when present in enantiomerically pure lactones, can form diastereomeric adducts with proteins. This chemical enantioselectivity can result in enantiospecific biological responses, such as allergic reactions where an individual sensitized to one enantiomer may not react to its mirror image. This highlights the importance of considering the precise three-dimensional structure of this compound for a comprehensive understanding of its bioactivity.
Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) analysis employs computational methods to establish mathematical models that correlate the structural properties of compounds with their observed biological activities. This approach is invaluable in medicinal chemistry for predicting the activity of new, untested compounds and for guiding the rational design of analogs with improved potency or desired characteristics.
While specific detailed QSAR studies solely focused on this compound analogs were not extensively detailed in the search results, the principles and methodologies of QSAR are directly applicable to understanding and optimizing this compound's bioactivity. QSAR models are built by identifying molecular descriptors (e.g., physicochemical properties, electronic features, steric parameters) that quantitatively describe the structural variations within a series of compounds. These descriptors are then correlated with biological activity data using various statistical techniques, such as regression analysis.
Common computational techniques used in QSAR include:
2D-QSAR: Utilizes two-dimensional molecular descriptors (e.g., topological indices, fragment counts) to build predictive models.
3D-QSAR (e.g., CoMFA, CoMSIA): Employs three-dimensional molecular fields (e.g., steric, electrostatic, hydrophobic) to map the spatial requirements for biological activity within a binding site. These methods can provide insights into the crucial regions of the molecule for interaction with a target.
Molecular Docking and Dynamics Simulations: These techniques can complement QSAR by providing atomistic insights into the binding interactions between this compound (or its analogs) and putative biological targets, helping to explain the observed SAR at a molecular level.
By applying QSAR methodologies to a series of this compound analogs, researchers could:
Identify the most influential structural features contributing to its bioactivity.
Predict the activity of novel, synthetically modified this compound derivatives before experimental synthesis.
Design new analogs with enhanced potency or selectivity by systematically altering specific molecular properties based on model predictions.
The integration of computational QSAR with experimental SAR studies provides a powerful framework for advancing the understanding and development of this compound and other bioactive natural products.
Biosynthesis and Chemical Synthesis of Gaillardin and Its Derivatives
Proposed Biosynthetic Pathways of Sesquiterpene Lactones Relevant to Gaillardin
This compound is a sesquiterpene lactone, a large class of natural products characteristic of the Asteraceae family. acs.org While the specific biosynthetic pathway for this compound has not been fully elucidated, a general and widely accepted pathway for the formation of related sesquiterpene lactones, particularly those derived from germacrene, serves as the foundational model. tandfonline.com This pathway begins with the common precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP), and proceeds through a series of enzymatic steps involving cyclization, oxidation, and lactonization. tandfonline.com
The initial and critical step is the conversion of the linear precursor, FPP, into a cyclic sesquiterpene backbone by a class of enzymes known as sesquiterpene synthases (STSs). tandfonline.com For the majority of sesquiterpene lactones, the key enzyme is germacrene A synthase (GAS), which catalyzes the cyclization of FPP to form the germacrene A skeleton. tandfonline.comresearchgate.net
Following the formation of germacrene A, a multi-step oxidation is carried out by a cytochrome P450 enzyme, germacrene A oxidase (GAO). tandfonline.com This enzyme catalyzes a three-step oxidation of germacrene A, proceeding through germacrene A alcohol and germacrene A aldehyde to yield germacrene A acid (GAA). tandfonline.com
The subsequent steps involve stereospecific hydroxylations of the GAA core, which are critical for determining the final structure of the lactone ring. acs.org Hydroxylation at the C6 position, catalyzed by an enzyme like costunolide synthase (COS), leads to the formation of an unstable intermediate that spontaneously undergoes lactonization to form costunolide. researchgate.net Costunolide, a germacranolide, is considered a pivotal intermediate in the biosynthesis of a vast number of sesquiterpene lactones with a 6,7-lactone ring. Further enzymatic modifications, such as additional hydroxylations, cyclizations, and acylations, on the costunolide scaffold are believed to generate the vast structural diversity observed in this class of compounds, ultimately leading to molecules like this compound.
Table 1: Key Enzymes in the Proposed Biosynthesis of Sesquiterpene Lactone Precursors
| Enzyme | Abbreviation | Function | Precursor | Product |
|---|---|---|---|---|
| Farnesyl Diphosphate Synthase | FPPS | Synthesizes the universal C15 precursor for sesquiterpenes. researchgate.net | Isopentenyl diphosphate & Dimethylallyl diphosphate | Farnesyl pyrophosphate (FPP) |
| Germacrene A Synthase | GAS | Catalyzes the cyclization of FPP to form the germacrene backbone. tandfonline.comresearchgate.net | Farnesyl pyrophosphate (FPP) | Germacrene A |
| Germacrene A Oxidase | GAO | A cytochrome P450 enzyme that performs a three-step oxidation. tandfonline.com | Germacrene A | Germacrene A acid (GAA) |
| Costunolide Synthase | COS | A cytochrome P450 enzyme that hydroxylates GAA at the C6-alpha position, leading to lactonization. researchgate.net | Germacrene A acid (GAA) | Costunolide |
Strategies for the Chemical Synthesis and Total Synthesis of this compound
The total synthesis of complex, polycyclic natural products like this compound represents a significant challenge in organic chemistry, demanding sophisticated and efficient synthetic strategies. tdl.org While a specific, completed total synthesis of this compound is not detailed in the available literature, the general principles and strategies employed for other intricate natural products provide a blueprint for how such a synthesis could be approached. pitt.eduyoutube.com
A synthetic approach would likely commence with a retrosynthetic analysis, which involves conceptually deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For a molecule with the structural complexity of this compound, this would involve identifying key disconnections that allow for the strategic formation of its fused ring system and stereocenters.
Key strategies in the forward synthesis would focus on the efficient construction of the core carbocyclic skeleton. Modern synthetic methods that could be employed include:
Cycloaddition Reactions: Reactions such as the Diels-Alder or intramolecular [4+3] cycloadditions are powerful tools for rapidly building cyclic and bicyclic systems with high stereocontrol.
Ring-Closing Metathesis (RCM): This reaction is frequently used to form large rings and can be instrumental in creating the seven-membered ring present in this compound's azulene core.
The introduction of the α-methylene-γ-lactone moiety, a common feature in cytotoxic sesquiterpenes, is another crucial step that often requires specialized methods. The stereochemistry of the multiple chiral centers would need to be controlled throughout the synthesis, often relying on substrate-controlled reactions, chiral auxiliaries, or asymmetric catalysis. The ultimate goal of a total synthesis is not only to confirm the structure of the natural product but also to develop a route that could allow for the preparation of analogs for further study. nih.gov
Design and Synthesis of this compound Derivatives and Analogs for Enhanced Activity
The potent biological activities of natural products like this compound often serve as the inspiration for designing and synthesizing derivatives and analogs with improved properties. researchgate.netnih.gov The primary goals of such medicinal chemistry efforts are typically to enhance therapeutic activity, improve selectivity, increase metabolic stability, or reduce toxicity. While specific synthetic modifications of this compound are not extensively documented, general strategies for the derivatization of complex natural products are well-established. nih.govresearchgate.net
The chemical structure of this compound offers several reactive handles for modification. The hydroxyl and acetate (B1210297) ester functional groups are prime targets for derivatization.
Common strategies for creating analogs include:
Modification of the Ester Group: The acetate at the C6 position can be hydrolyzed and then re-esterified with a variety of different carboxylic acids. This allows for the introduction of new functionalities to probe structure-activity relationships (SAR). For example, introducing longer alkyl chains, aromatic rings, or groups containing heteroatoms can modulate the compound's lipophilicity and its interaction with biological targets. nih.gov
Modification of the Hydroxyl Group: The tertiary hydroxyl group at the C8 position could also be a point for modification, such as conversion to an ether or a different ester, to explore its role in biological activity.
Modification of the Lactone Ring: The α-methylene-γ-lactone is often crucial for the biological activity of many sesquiterpene lactones, acting as a Michael acceptor that can covalently bind to nucleophilic residues (e.g., cysteine) in target proteins. Analogs could be synthesized where this group is altered, for instance, by reducing the double bond, to confirm its importance and modulate reactivity.
The synthesis of these derivatives typically involves straightforward chemical reactions applied to the isolated natural product, a process known as semi-synthesis. nih.gov Each new analog would be purified and structurally characterized before undergoing biological evaluation to determine if the modification resulted in an improved activity profile. researchgate.net
Table 2: General Strategies for the Design of Natural Product Analogs
| Modification Strategy | Rationale | Potential Outcome |
|---|---|---|
| Esterification/Amidation | Introduce a variety of functional groups at hydroxyl or amine sites. | Modulate lipophilicity, solubility, and target binding interactions. nih.gov |
| Etherification | Modify hydroxyl groups to ethers. | Increase metabolic stability by blocking sites of oxidation. |
| Michael Acceptor Modification | Reduce or alter the α,β-unsaturated carbonyl system. | Investigate the role of covalent binding in the mechanism of action. |
| Scaffold Simplification | Synthesize analogs with less complex core structures. | Identify the minimal structural components (pharmacophore) required for activity. |
Advanced Methodologies in Gaillardin Research
In Vitro Experimental Models for Gaillardin Investigation
In vitro studies have been fundamental in characterizing the biological effects of this compound. These models allow for controlled investigation of the compound's impact on cellular processes.
Cell Culture Systems for Biological Activity Assessment (e.g., MTT, Trypan blue assays)
The primary method for assessing the biological activity of this compound in vitro involves the use of established cancer cell lines. Notably, human breast cancer cell lines, such as MCF-7 and MDA-MB-468, have been utilized as model systems.
To quantify the effect of this compound on the proliferation of these cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly employed method. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. In the presence of viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically. Studies have shown that this compound inhibits the proliferation of MCF-7 and MDA-MB-468 cells in a dose-dependent manner, as determined by the MTT assay.
Interactive Table: Cell Lines Used in this compound Research
| Cell Line | Cancer Type | Assay Used | Observed Effect of this compound |
|---|---|---|---|
| MCF-7 | Breast Cancer | MTT, Caspase Activity, Western Blot, RT-PCR | Inhibition of proliferation, induction of apoptosis |
Biochemical Assays for Molecular Mechanism Delineation (e.g., caspase activity assays)
To understand the molecular mechanisms underlying this compound's effects, particularly its ability to induce programmed cell death (apoptosis), biochemical assays are employed. Caspase activity assays are central to this line of investigation, as caspases are a family of proteases that play a critical role in the execution of apoptosis.
Research has demonstrated that this compound treatment leads to the activation of key caspases in breast cancer cell lines. Specifically, an increase in the activity of caspase-3, caspase-6, and caspase-9 has been observed following exposure to this compound. The activation of these caspases confirms that this compound induces apoptosis in these cells.
Interactive Table: Caspase Activation by this compound in Breast Cancer Cells
| Caspase | Role in Apoptosis | Activation by this compound |
|---|---|---|
| Caspase-3 | Executioner Caspase | Activated |
| Caspase-6 | Executioner Caspase | Activated |
Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., quantitative RT-PCR, Western blotting)
Molecular biology techniques are essential for dissecting the signaling pathways affected by this compound. Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) and Western blotting are two such powerful methods used to analyze gene and protein expression levels, respectively.
Studies have utilized qRT-PCR to examine the effect of this compound on the mRNA expression of genes involved in critical signaling pathways. For instance, in MCF-7 cells treated with this compound, the mRNA expression levels of JAK2 (Janus kinase 2) and STAT3 (Signal Transducer and Activator of Transcription 3) were found to be significantly downregulated.
Western blotting has been instrumental in confirming these findings at the protein level and further elucidating the molecular mechanism of this compound-induced apoptosis. This technique allows for the detection and quantification of specific proteins in a sample. In breast cancer cells treated with this compound, Western blot analysis has revealed several key changes in protein expression:
Upregulation of pro-apoptotic proteins: An increase in the levels of Bax and p53 has been observed.
Downregulation of anti-apoptotic proteins: A decrease in the level of Bcl-2 has been reported.
Inhibition of signaling pathways: A reduction in the levels of the phosphorylated (active) forms of JAK2 and STAT3 has been demonstrated.
These findings from Western blot analyses provide strong evidence that this compound's apoptotic effect is mediated through the mitochondrial pathway and involves the inhibition of the JAK/STAT signaling pathway.
Interactive Table: Effect of this compound on Gene and Protein Expression
| Molecule | Type | Technique | Effect of this compound | Pathway Implication |
|---|---|---|---|---|
| JAK2 | mRNA | qRT-PCR | Downregulation | Inhibition of JAK/STAT signaling |
| STAT3 | mRNA | qRT-PCR | Downregulation | Inhibition of JAK/STAT signaling |
| p-JAK2 | Protein | Western Blot | Downregulation | Inhibition of JAK/STAT signaling |
| p-STAT3 | Protein | Western Blot | Downregulation | Inhibition of JAK/STAT signaling |
| Bax | Protein | Western Blot | Upregulation | Promotion of apoptosis |
| p53 | Protein | Western Blot | Upregulation | Promotion of apoptosis |
Preclinical In Vivo Animal Models in this compound Efficacy Studies
Preclinical in vivo animal models are a critical step in the evaluation of the efficacy of potential therapeutic compounds before they can be considered for human trials. These models allow for the assessment of a compound's biological effects in a whole, living organism.
Selection and Application of Animal Models for Investigating this compound's Effects
The selection of an appropriate animal model is crucial for obtaining relevant and translatable data. nih.gov For cancer research, rodent models, such as mice and rats, are commonly used. nih.gov Xenograft models, where human tumor cells are implanted into immunocompromised mice, are frequently employed to study the in vivo anticancer activity of a compound. nih.gov
Despite the importance of in vivo studies, a review of the available scientific literature did not yield any specific preclinical studies that have utilized animal models to investigate the efficacy of this compound.
Methodological Approaches for Assessing this compound's Biological Impact in Vivo
In preclinical in vivo studies, several methodological approaches are used to assess the biological impact of a test compound. mdpi.com Key parameters that are typically measured to evaluate anticancer efficacy include:
Tumor volume and weight: Regular measurement of tumor size and weight at the end of the study provides a direct indication of the compound's ability to inhibit tumor growth. mdpi.comnih.gov
Body weight: Monitoring the body weight of the animals is important for assessing the general toxicity of the compound. mdpi.com
While these are standard methodologies for assessing the in vivo efficacy of potential anticancer agents, no data from such studies are currently available for this compound.
Spectroscopic and Chromatographic Techniques for this compound Analysis
The comprehensive analysis of this compound relies on a synergistic application of powerful spectroscopic and chromatographic methods. Spectroscopic techniques offer a window into the molecule's three-dimensional architecture and atomic connectivity, while chromatography is paramount for its isolation and the verification of its purity.
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography stand as the cornerstones of structural determination for complex organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for a Typical Sesquiterpene Lactone Core Structure
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | 0.8 - 2.5 | 10 - 30 |
| Methylene (CH₂) | 1.0 - 4.5 | 20 - 60 |
| Methine (CH) | 1.5 - 5.5 | 30 - 80 |
| Olefinic (C=C-H) | 4.5 - 7.5 | 100 - 150 |
| Lactone Carbonyl (C=O) | - | 170 - 185 |
| Other Quaternary Carbons | - | 30 - 160 |
Note: The actual chemical shifts for this compound would be influenced by its specific stereochemistry and substituent groups.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure of a molecule in the solid state, single-crystal X-ray crystallography is the definitive method researchgate.net. This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the precise calculation of bond lengths, bond angles, and the absolute stereochemistry of the molecule.
The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of the target compound, which can be a challenging and time-consuming process. To date, a published crystal structure or a Crystallographic Information File (CIF) for this compound has not been identified in comprehensive database searches. However, the structures of numerous other sesquiterpene lactones have been successfully determined using this technique, providing a methodological blueprint for future studies on this compound researchgate.netnih.gov.
Chromatographic techniques are fundamental for the isolation of this compound from its natural sources, typically from plants of the Inula genus, and for the subsequent assessment of its purity areeo.ac.ir.
Chromatographic Separation
The isolation of this compound from complex plant extracts often involves a multi-step chromatographic process. Initially, column chromatography with silica gel is a common and effective method for the initial fractionation of the crude extract areeo.ac.ir. Different solvent systems of varying polarities are employed to separate the components based on their affinity for the stationary phase.
For further purification to obtain high-purity this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC offers superior resolution and efficiency compared to traditional column chromatography. The selection of the stationary phase (e.g., normal-phase or reversed-phase) and the mobile phase composition is critical for achieving optimal separation. While a specific, validated HPLC method for this compound is not detailed in the available literature, methods for the analysis of other sesquiterpene lactones can provide a starting point for method development. These methods often utilize reversed-phase columns (e.g., C18) with mobile phases consisting of mixtures of water and organic solvents like acetonitrile or methanol, often with the addition of an acid modifier such as formic or acetic acid to improve peak shape nih.govacs.org.
Purity Assessment
The purity of an isolated compound is a critical parameter in all scientific research. HPLC coupled with a suitable detector, most commonly an Ultraviolet (UV) detector, is the standard technique for assessing the purity of compounds like this compound. A pure compound should ideally present as a single, symmetrical peak in the chromatogram under various analytical conditions.
The percentage purity is typically determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. Diode Array Detection (DAD) or Photodiode Array (PDA) detection can provide additional confidence in peak purity by allowing for the analysis of the UV spectrum across the peak. A uniform spectrum across the peak is a strong indicator of its homogeneity. For a definitive purity assessment, it is often recommended to use a secondary, orthogonal analytical method.
Interactive Data Table: General Parameters for HPLC Purity Assessment of Sesquiterpene Lactones
| Parameter | Typical Conditions |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Q & A
Q. What are the established mechanisms by which Gaillardin induces apoptosis in cancer cells?
this compound promotes apoptosis in breast cancer cells (e.g., MCF-7) by downregulating anti-apoptotic genes (e.g., BCL2) and upregulating pro-apoptotic genes (e.g., BAX, CASP3). Mechanistically, it inhibits the JAK/STAT signaling pathway, as demonstrated via real-time PCR analysis of gene expression and MTT assays for cytotoxicity profiling . Researchers should validate these findings using complementary techniques like Western blotting for protein-level confirmation and flow cytometry for apoptosis quantification.
Q. What analytical techniques are employed to determine the structural configuration of this compound?
Structural elucidation of this compound, a sesquiterpene lactone, relies on high-resolution mass spectrometry (HRESIMS) and 2D NMR spectroscopy. For example, J-resolved NMR and NOESY correlations are critical for identifying stereochemistry and substituent positions, as seen in studies of its dimeric derivatives . Researchers should cross-validate spectral data with computational tools (e.g., DFT calculations) to resolve ambiguities in complex structures.
Q. What are the standard in vitro assays used to evaluate this compound’s cytotoxic effects?
The MTT assay is widely used to assess cell viability, while real-time PCR quantifies apoptosis- and autophagy-related gene expression (e.g., ATG5, BECN1). For autophagy inhibition, LC3-II turnover assays via immunoblotting or fluorescence microscopy are recommended . Controls should include untreated cells and positive controls (e.g., staurosporine for apoptosis).
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pro-apoptotic effects across different cancer cell lines?
Discrepancies may arise due to cell-specific genetic backgrounds (e.g., TP53 status) or differential expression of drug transporters. To address this, conduct comparative studies using isogenic cell lines and integrate transcriptomic profiling (e.g., RNA-seq) to identify resistance markers. Cross-referencing with databases like GDSC or CCLE can contextualize findings .
Q. What methodological considerations are critical when designing dose-response experiments for this compound?
Q. How can multi-omics technologies be integrated to elucidate this compound’s multi-target mechanisms?
Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) can identify downstream targets, while metabolomics (GC-MS) reveals metabolic perturbations. For example, integration with pathway analysis tools (e.g., KEGG, STRING) can map JAK/STAT inhibition to autophagy suppression . Validate findings using CRISPR/Cas9 knockouts of key nodes (e.g., STAT3).
Q. What strategies optimize this compound’s bioavailability in in vivo models?
Nanoformulations (e.g., liposomes) or co-administration with CYP450 inhibitors can enhance plasma stability. Pharmacokinetic studies should measure half-life and tissue distribution via LC-MS. For orthotopic models, ensure this compound crosses biological barriers (e.g., blood-brain barrier for glioblastoma studies) .
Q. How does this compound’s autophagy inhibition synergize with chemotherapy or radiotherapy?
Preclinical studies should combine this compound with standard therapies (e.g., doxorubicin) and monitor synergy via Chou-Talalay analysis. Autophagy flux assays (e.g., LC3-II/LC3-I ratio) and survival curves in xenograft models can quantify therapeutic enhancement .
Methodological Tables
Table 1. Key Assays for this compound Research
Table 2. Advanced Techniques for Mechanistic Studies
| Technique | Application | Considerations |
|---|---|---|
| CRISPR/Cas9 knockout | Validate target genes (e.g., JAK2) | Use sgRNA validation via Sanger sequencing |
| Metabolomics | Profile metabolic shifts post-treatment | Normalize to cell count/viability |
| Xenograft models | Assess in vivo efficacy | Monitor body weight and organ toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
